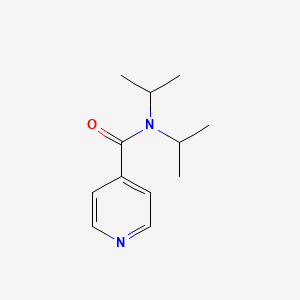

N,N-Diisopropylisonicotinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34075. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-di(propan-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)14(10(3)4)12(15)11-5-7-13-8-6-11/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRSGDOBQLTYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283896 | |

| Record name | N,N-DIISOPROPYLISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77924-05-1 | |

| Record name | 77924-05-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-DIISOPROPYLISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(propan-2-yl)pyridine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of N,N-Diisopropylisonicotinamide?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of N,N-Diisopropylisonicotinamide. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document focuses on the foundational aspects of its chemical identity and outlines detailed, standard experimental protocols for the determination of its key physicochemical parameters. This guide serves as a valuable resource for researchers initiating studies on this compound, providing the necessary theoretical framework and practical methodologies for its characterization.

Introduction to this compound

This compound is a tertiary amide derivative of isonicotinic acid. Its structure features a pyridine ring, a core scaffold present in numerous biologically active compounds, and two isopropyl groups attached to the amide nitrogen. The physicochemical properties of a compound are paramount in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation characteristics. A thorough understanding of these properties is the first step in evaluating the potential of a new chemical entity.

Physicochemical Properties

A comprehensive search of scientific databases and chemical supplier catalogs did not yield specific experimental values for the physicochemical properties of this compound. The following table summarizes the key physicochemical parameters that are critical for the characterization of a drug candidate. While specific values for this compound are not available, the subsequent sections detail the experimental protocols for their determination.

| Property | Value |

| IUPAC Name | N,N-di(propan-2-yl)pyridine-4-carboxamide |

| CAS Number | 77924-01-7[1] |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.28 g/mol |

| Melting Point | Not available in literature |

| Boiling Point | Not available in literature |

| Solubility | Not available in literature |

| pKa | Not available in literature |

| LogP | Not available in literature |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of an organic compound like this compound.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.[2][3][4][5]

Methodology: Capillary Method [2][3]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point apparatus) is used.[2]

-

Procedure:

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the heating bath.

-

The bath is heated slowly and steadily, at a rate of 1-2 °C per minute near the expected melting point.[2]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.

-

-

Reporting: The melting point is reported as a range (T1 - T2). A narrow range (0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key characteristic for liquid compounds.[6][7][8][9]

Methodology: Micro Boiling Point Determination [6][7][9]

-

Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or fusion tube.

-

Apparatus: A Thiele tube or a similar heating block, a thermometer, and a capillary tube sealed at one end are required.[6][9]

-

Procedure:

-

The sealed capillary tube is placed, open end down, into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated in the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

-

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. It is a critical parameter for drug formulation and bioavailability.[11][12][13][14]

Methodology: Shake-Flask Method [14]

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Reporting: Solubility is typically expressed in units of mg/mL or mol/L.

pKa Determination

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. It is crucial for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.[15][16][17][18]

Methodology: Potentiometric Titration [15]

-

Procedure:

-

A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).

-

A standardized solution of a strong acid or base is incrementally added to the solution.

-

The pH of the solution is measured after each addition using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is 50% ionized.

LogP Determination

The octanol-water partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity. It is a key predictor of a drug's membrane permeability and its distribution in the body.[19][20][21][22]

Methodology: Shake-Flask Method [20]

-

Procedure:

-

A known amount of the compound is dissolved in a biphasic system of n-octanol and water (pre-saturated with each other).

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of the compound in both the n-octanol and the aqueous phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).[21]

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[20]

Mandatory Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Physicochemical Characterization

Caption: General workflow for physicochemical characterization.

Biological Activity and Signaling Pathways

As of the date of this publication, a thorough search of the scientific literature did not reveal any studies on the biological activity or the signaling pathways associated with this compound. Further research is required to elucidate its potential pharmacological effects and mechanism of action.

Conclusion

This technical guide has outlined the essential physicochemical properties for the characterization of this compound. While specific experimental data for this compound remain elusive in the current body of scientific literature, this document provides robust and detailed experimental protocols for their determination. The provided methodologies for assessing melting point, boiling point, solubility, pKa, and logP will enable researchers to systematically characterize this and other novel compounds. The visualizations of the chemical structure and a general experimental workflow offer a clear and concise reference for laboratory practice. Future experimental work is necessary to populate the data for this compound and to explore its potential biological activities.

References

- 1. N,N-DIISOPROPYLNICOTINAMIDE | 77924-01-7 [m.chemicalbook.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. byjus.com [byjus.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. scribd.com [scribd.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. acdlabs.com [acdlabs.com]

- 21. agilent.com [agilent.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Synthesis and Characterization of N,N-Diisopropylisonicotinamide

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-Diisopropylisonicotinamide, a valuable compound in various research and development applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data summaries, and visual workflows.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the acylation of diisopropylamine with an activated derivative of isonicotinic acid, such as isonicotinoyl chloride. This method provides a straightforward and efficient route to the desired amide.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of diisopropylamine on the carbonyl carbon of the isonicotinoyl chloride, leading to the formation of this compound and hydrochloric acid. A base, such as triethylamine or pyridine, is typically added to neutralize the acid byproduct and drive the reaction to completion.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Isonicotinoyl chloride hydrochloride

-

Diisopropylamine

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add isonicotinoyl chloride hydrochloride and anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add triethylamine to the suspension, followed by the dropwise addition of diisopropylamine.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and analytical techniques.

N,N-Diisopropylisonicotinamide (CAS 77924-05-1): A Technical Overview of a Sparsely Characterized Compound

For Researchers, Scientists, and Drug Development Professionals

N,N-Diisopropylisonicotinamide, identified by the CAS number 77924-05-1, is a chemical entity with the molecular formula C12H18N2O.[1] While its basic structural details are known, a comprehensive public-domain profile of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and in-depth biological activity data remain largely unavailable. This guide consolidates the accessible information and highlights the significant knowledge gaps, providing a foundational understanding for researchers interested in this particular molecule.

Core Properties and Structure

This compound is a tertiary amide derivative of isonicotinic acid. Its structure features a pyridine ring substituted at the 4-position with a carbonyl group, which is in turn bonded to a diisopropylamino group.

Molecular Structure:

References

An In-depth Technical Guide to the Solubility of N,N-Diisopropylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Diisopropylisonicotinamide. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility behavior based on its chemical structure and data from analogous compounds. Furthermore, it details standardized experimental protocols for determining solubility, offering a procedural roadmap for researchers. This guide is intended to support drug discovery and development activities where understanding the solubility of novel compounds is a critical parameter for formulation, delivery, and bioavailability.

Introduction to this compound

This compound is a substituted pyridine derivative. Its structure, featuring a polar pyridine ring and amide group, along with non-polar diisopropyl groups, suggests a nuanced solubility profile. The presence of both hydrophilic and hydrophobic moieties indicates that its solubility will be highly dependent on the nature of the solvent. Understanding this solubility is crucial for applications in medicinal chemistry and materials science, where it may be used as a ligand, a synthetic intermediate, or a potential bioactive molecule.

Predicted Solubility Profile

Based on its chemical structure, the solubility of this compound in various solvents can be predicted qualitatively:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The pyridine nitrogen and the amide group can participate in hydrogen bonding, suggesting some solubility in protic solvents. However, the bulky and hydrophobic diisopropyl groups will likely limit its aqueous solubility. Good solubility is expected in polar organic solvents like ethanol and methanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. This compound is expected to exhibit good solubility in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the diisopropyl groups provides some non-polar character, which may allow for limited solubility in non-polar solvents. However, the polar pyridine and amide core will likely prevent high solubility in strongly non-polar media.

Solubility Data of Structurally Related Compounds

Direct quantitative solubility data for this compound is sparse in the reviewed literature. However, data for related nicotinamide and isonicotinamide derivatives can provide valuable insights. The following table summarizes solubility data for analogous compounds.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| Nicotinamide | Water | 25 | High | [1] |

| Nicotinamide | Methanol | 25 | High | [1] |

| Nicotinamide | Ethanol | 25 | 4.44 x 10⁻³ (mole fraction) | [2] |

| Nicotinamide | Acetonitrile | 25 | 8.6 x 10⁻³ (mole fraction) | [2] |

| Nicotinamide | 1,4-Dioxane | 25 | Moderate | [1] |

| Nicotinamide | DMSO | 25 | High | [1] |

| Nicotinamide | DMF | 25 | High | [1] |

| N,N-dibutyl-isonicotinamide | Water | Not Specified | log10WS = -3.89 (mol/L) (Calculated) | [3] |

Note: The solubility of this compound will need to be experimentally determined for precise values.

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[1][4] This protocol is widely accepted in the pharmaceutical industry.

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The required time should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials at a specific speed and temperature to pellet the undissolved solid.

-

Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Reporting: The solubility is reported in units such as mg/mL, mol/L, or as a mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

References

N,N-Diisopropylisonicotinamide: A Technical Examination of its Potential as a Hydrotropic Agent

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive analysis of N,N-Diisopropylisonicotinamide, a nicotinamide derivative, and evaluates its potential as a hydrotropic agent for enhancing the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). While direct experimental data on the hydrotropic efficacy of this compound is limited in publicly available literature, this guide synthesizes information on its known physicochemical properties and draws comparative insights from structurally related and well-characterized hydrotropes, particularly other N,N-disubstituted nicotinamides. This document outlines the theoretical mechanisms of hydrotropy, details relevant experimental protocols for characterization, and presents a framework for future research into this compound's utility in pharmaceutical formulations.

Introduction to Hydrotropy and this compound

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotropic agent, results in a significant increase in the aqueous solubility of a poorly soluble solute. Unlike solubilization by co-solvents or surfactants, hydrotropy is thought to involve more specific, non-covalent interactions and self-aggregation of the hydrotrope at higher concentrations. Hydrotropic agents are typically small organic molecules that possess both hydrophilic and hydrophobic moieties.

This compound is a derivative of isonicotinamide, featuring two isopropyl groups attached to the amide nitrogen. Its chemical structure suggests a degree of hydrophobicity conferred by the isopropyl groups, which is a key characteristic for hydrotropic agents. However, a critical factor governing hydrotropic efficacy is the water solubility of the agent itself. Reports indicate that this compound has a low aqueous solubility of approximately 0.05 M, which is considered a significant limitation for its potential as a hydrotropic agent. Effective hydrotropes generally require high water solubility to achieve the necessary concentrations for inducing solubilization.

This guide will therefore explore the known properties of this compound and provide a comparative analysis with more soluble and effective nicotinamide-based hydrotropes to postulate its behavior and guide future experimental investigation.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in aqueous systems and for designing formulation strategies.

| Property | Value |

| IUPAC Name | N,N-bis(propan-2-yl)pyridine-4-carboxamide |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.29 g/mol |

| CAS Registry Number | 77924-05-1 |

| Aqueous Solubility | ~ 0.05 M |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| LogP (Predicted) | Not specified in available literature |

Table 1: Physicochemical Properties of this compound

Mechanism of Hydrotropic Action: A Theoretical Framework

The mechanism of hydrotropic solubilization is a subject of ongoing research, with two primary theories being prominent:

-

Complexation: At lower concentrations, the hydrotrope may form water-soluble complexes with the poorly soluble drug molecule through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.

-

Self-Aggregation: At concentrations above a certain threshold, known as the Minimum Hydrotropic Concentration (MHC), hydrotrope molecules can self-assemble into aggregates. These aggregates can be micelle-like but are typically smaller and have a less defined structure than traditional surfactant micelles. The hydrophobic core of these aggregates can then encapsulate the poorly soluble drug, increasing its apparent solubility in the aqueous phase.

For this compound, its relatively high hydrophobicity due to the diisopropyl groups might favor interaction with hydrophobic drug molecules. However, its low aqueous solubility would likely hinder the formation of the necessary concentration of aggregates to effect significant solubilization. The logical relationship for hydrotropic action is depicted in the following diagram.

Caption: General mechanism of hydrotropic action.

Experimental Protocols for Characterization

To rigorously evaluate the hydrotropic potential of this compound, a series of well-established experimental protocols should be employed.

Phase Solubility Studies

This is a fundamental technique to quantify the solubility enhancement of a poorly soluble drug in the presence of a hydrotropic agent.

Methodology:

-

Prepare a series of aqueous solutions with increasing concentrations of this compound.

-

Add an excess amount of the poorly soluble drug to each solution.

-

Equilibrate the samples by shaking at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure saturation.

-

Centrifuge or filter the samples to remove the undissolved drug.

-

Analyze the concentration of the dissolved drug in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Plot the solubility of the drug as a function of the hydrotrope concentration.

The following diagram illustrates the workflow for a phase solubility study.

Caption: Workflow for a phase solubility study.

Determination of Minimum Hydrotropic Concentration (MHC)

The MHC is the concentration at which the hydrotrope begins to self-associate and a significant increase in the solubility of the drug is observed.

Methodology:

-

Conductivity Method: Measure the electrical conductivity of aqueous solutions of this compound at various concentrations. A break in the plot of conductivity versus concentration can indicate the MHC.

-

Surface Tension Method: Measure the surface tension of the hydrotrope solutions. A change in the slope of the surface tension versus concentration plot can signify the onset of aggregation.

-

Spectroscopic Methods: Using a probe molecule, changes in the spectral properties (e.g., UV-Vis absorbance or fluorescence) as a function of hydrotrope concentration can be used to determine the MHC.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for elucidating the interactions between the hydrotrope and the drug.

-

UV-Visible Spectroscopy: Changes in the absorption spectrum of the drug in the presence of the hydrotrope can suggest complex formation. A bathochromic (red) or hypsochromic (blue) shift in the maximum absorbance wavelength (λmax) is indicative of an interaction.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify changes in the vibrational frequencies of functional groups in the drug and hydrotrope upon interaction. This can provide evidence for hydrogen bonding or other specific interactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for studying hydrotropic systems. Changes in the chemical shifts of the protons of both the drug and the hydrotrope can provide detailed information about the nature of the interaction and the site of complexation. It can also be used to study the self-association of the hydrotrope.

Comparative Analysis with Other Nicotinamide Derivatives

The hydrotropic properties of several nicotinamide derivatives have been studied, with N,N-diethylnicotinamide (NNDENA) being a prominent example of an effective hydrotrope. A comparison of the properties of this compound with NNDENA and nicotinamide itself can provide valuable insights.

| Hydrotropic Agent | Key Structural Feature | Aqueous Solubility | General Hydrotropic Efficacy |

| Nicotinamide | Unsubstituted amide | High | Moderate |

| N,N-Diethylnicotinamide (NNDENA) | Diethyl substitution | High | High |

| This compound | Diisopropyl substitution | Low (~0.05 M) | Expected to be Poor |

Table 2: Comparative Properties of Nicotinamide Derivatives

The higher hydrophobicity of the alkyl substituents in NNDENA compared to the unsubstituted nicotinamide is believed to contribute to its enhanced hydrotropic effect. However, the significantly lower water solubility of this compound, likely due to the bulkier and more hydrophobic isopropyl groups, is a major impediment to its effectiveness.

Potential Applications and Future Directions

Despite its low aqueous solubility, this compound could be investigated in mixed-hydrotropy systems, where it is used in combination with other more soluble hydrotropes. This could potentially leverage its hydrophobic character for drug interaction while the other hydrotropes ensure sufficient overall solubility.

Future research should focus on:

-

Synthesis and Purification: Development of an efficient and scalable synthesis protocol for high-purity this compound.

-

Comprehensive Physicochemical Characterization: Detailed determination of its solubility in various solvents, LogP, pKa, and thermal properties.

-

Systematic Solubility Studies: Performing phase solubility studies with a range of poorly soluble drugs to definitively quantify its hydrotropic capabilities, if any.

-

Investigation in Non-aqueous or Co-solvent Systems: Exploring its potential as a solubilizing agent in systems where its own solubility is not a limiting factor.

The logical flow for future investigation is outlined below.

Caption: A proposed workflow for future research.

Conclusion

This compound presents an interesting case study in the structure-property relationships of hydrotropic agents. While its chemical structure possesses features that could be beneficial for hydrotropy, its low intrinsic aqueous solubility is a significant and likely prohibitive drawback. This technical guide has provided a theoretical framework and a set of detailed experimental protocols that can be used to systematically evaluate its potential. Based on the available information and comparison with its analogues, it is concluded that this compound is unlikely to be an effective hydrotropic agent in simple aqueous systems. However, further investigation into its properties and potential applications in more complex solvent systems may be warranted. This document serves as a foundational resource for researchers and professionals in the field of drug development who are interested in exploring the boundaries of hydrotropic solubilization.

The Ascending Therapeutic Potential of N,N-Diisopropylisonicotinamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of isonicotinamide, a pyridine-4-carboxamide, are emerging as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide focuses on the potential therapeutic applications of N,N-diisopropylisonicotinamide and its related derivatives. While direct research on the N,N-diisopropyl variant is nascent, this document synthesizes the current understanding of closely related N,N-dialkylisonicotinamide and nicotinamide derivatives to extrapolate potential therapeutic avenues, mechanisms of action, and experimental considerations. The primary areas of interest for these compounds include anti-inflammatory, neuroprotective, and anticancer applications. This guide provides a comprehensive overview of the available quantitative data, detailed experimental protocols for synthesis and evaluation, and visual representations of key biological pathways to facilitate further research and development in this promising area.

Introduction: The Isonicotinamide Core in Drug Discovery

Isonicotinamide, an isomer of nicotinamide (a form of vitamin B3), serves as a fundamental building block for a variety of pharmacologically active molecules.[1] Its derivatives have been investigated for a range of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. The amide group of isonicotinamide provides a key point for chemical modification, allowing for the synthesis of a diverse library of compounds with tailored physicochemical and biological properties. The introduction of N,N-dialkyl substituents, such as the diisopropyl group, can significantly modulate the lipophilicity, metabolic stability, and target-binding affinity of the parent molecule, making this compound derivatives an intriguing class of compounds for therapeutic exploration.

Potential Therapeutic Applications

Based on the biological activities of structurally related nicotinamide and isonicotinamide derivatives, several key therapeutic applications for this compound derivatives can be postulated.

Anti-inflammatory Activity

Nicotinamide and its derivatives have well-documented anti-inflammatory properties. These effects are often attributed to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the reduction of inflammatory mediators. The suppression of reactive oxygen species (ROS) overproduction is another key mechanism through which isonicotinic acid derivatives exert their anti-inflammatory effects.[2] Given that inflammation is a key component of numerous diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions, this compound derivatives represent a promising area for the development of novel anti-inflammatory agents.

Neuroprotection and Neurodegenerative Diseases

Nicotinamide and its metabolic product, nicotinamide adenine dinucleotide (NAD+), play crucial roles in neuronal health and function. NAD+ is a critical coenzyme in cellular metabolism and is involved in DNA repair and cellular signaling pathways that are essential for neuronal survival. Preclinical studies have shown that nicotinamide and other NAD+ precursors can be protective in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. By potentially modulating NAD+ levels or interacting with other neuroprotective pathways, this compound derivatives could offer therapeutic benefits in the context of neurodegeneration.

Anticancer Activity

A growing body of evidence suggests that nicotinamide derivatives possess anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, inhibition of angiogenesis, and modulation of signaling pathways involved in tumor growth and survival. The structural modifications inherent in this compound derivatives could lead to enhanced potency and selectivity against specific cancer targets.

Quantitative Data Summary

The following tables summarize the quantitative biological data for various nicotinamide and isonicotinamide derivatives from the literature. This data provides a benchmark for the potential activity of this compound derivatives.

Table 1: Anti-inflammatory and Related Activities of Nicotinamide/Isonicotinamide Derivatives

| Compound Class | Assay | Target/Model | Activity (IC50/EC50) | Reference |

| Isonicotinic Acid Derivatives | ROS Inhibition | Cellular Assay | Varies by derivative | [2] |

| Nicotinamide Derivatives | Cyclooxygenase-1 (COX-1) Inhibition | In vitro enzyme assay | Varies by derivative | [3] |

| Nicotinamide Derivatives | Cyclooxygenase-2 (COX-2) Inhibition | In vitro enzyme assay | Varies by derivative | [3] |

Table 2: Anticancer Activity of Nicotinamide Derivatives

| Compound Class | Cell Line | Activity (IC50) | Reference |

| Pyridinethione/Thienopyridine Derivatives | HCT-116 (Colon Cancer) | Varies by derivative | [4] |

| Pyridinethione/Thienopyridine Derivatives | HepG-2 (Liver Cancer) | Varies by derivative | [4] |

| Pyridinethione/Thienopyridine Derivatives | MCF-7 (Breast Cancer) | Varies by derivative | [4] |

Table 3: Antifungal Activity of Nicotinamide Derivatives

| Compound | Fungal Strain | Activity (EC50 in mg/L) | Reference |

| Compound 4f (a N-(thiophen-2-yl) nicotinamide derivative) | Pseudoperonospora cubensis | 1.96 | [5] |

| Diflumetorim (Commercial Fungicide) | Pseudoperonospora cubensis | 21.44 | [5] |

| Flumorph (Commercial Fungicide) | Pseudoperonospora cubensis | 7.55 | [5] |

Experimental Protocols

The following section details generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on established methods for related compounds.

General Synthesis of this compound

This protocol describes a general two-step method for the synthesis of this compound from isonicotinic acid.

Step 1: Synthesis of Isonicotinoyl Chloride

-

To a solution of isonicotinic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add oxalyl chloride (3 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude isonicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling with Diisopropylamine

-

Dissolve the crude isonicotinoyl chloride in an anhydrous solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C and add diisopropylamine (1.2 equivalents) dropwise.

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents), to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production

This protocol outlines a method to assess the anti-inflammatory potential of this compound derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value of the test compound.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are likely mediated through the modulation of key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2. Nicotinamide derivatives have been shown to inhibit this pathway, thereby reducing the inflammatory response.

Figure 1: Proposed inhibition of the NF-κB signaling pathway.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis, purification, and biological evaluation of novel this compound derivatives.

Figure 2: General experimental workflow.

Conclusion and Future Directions

While the direct therapeutic applications of this compound derivatives are yet to be extensively explored, the wealth of data on related nicotinamide and isonicotinamide compounds provides a strong rationale for their investigation. The anti-inflammatory, neuroprotective, and anticancer activities observed in analogous structures suggest that this compound derivatives could represent a valuable new class of therapeutic agents.

Future research should focus on the systematic synthesis and screening of a library of N,N-dialkylisonicotinamide derivatives to establish clear structure-activity relationships. In-depth mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, pharmacokinetic and in vivo efficacy studies in relevant disease models will be necessary to translate the promising in vitro findings into potential clinical applications. The information and protocols provided in this guide serve as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Isonicotinamide - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

In Silico Modeling of N,N-Diisopropylisonicotinamide Interactions: A Technical Guide

Disclaimer: As of late 2025, specific in silico modeling studies and experimental data for N,N-Diisopropylisonicotinamide are not extensively available in publicly accessible literature. This guide is therefore constructed based on established computational methodologies and data from closely related isonicotinamide and nicotinamide derivatives. The protein targets and interaction data presented are hypothetical and for illustrative purposes, grounded in the known biological activities of analogous compounds. This document serves as a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in silico investigations of this compound and similar molecules.

Introduction

This compound is a derivative of isonicotinamide, a molecule of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its analogues. In silico modeling provides a powerful and cost-effective approach to investigate the potential interactions of such compounds with biological targets, predict their pharmacokinetic and toxicological profiles, and guide further experimental studies. This technical guide outlines a comprehensive in silico workflow for characterizing the interactions of this compound, from target identification to the prediction of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Potential Biological Targets and Data Presentation

Based on computational and experimental studies of various isonicotinamide and nicotinamide derivatives, several potential protein targets have been identified. These include enzymes involved in key signaling pathways related to cell proliferation, metabolism, and inflammation. This section presents hypothetical quantitative data for the interaction of this compound with these potential targets, for illustrative purposes.

| Target Protein | Predicted Binding Affinity (Kᵢ, nM) | Predicted IC₅₀ (µM) | Interaction Type | Key Interacting Residues (Hypothetical) |

| Glycogen Synthase Kinase-3β (GSK-3β) | 85 | 0.25 | Hydrogen Bond, Hydrophobic | VAL135, LYS85, ASP200 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 120 | 0.5 | Hydrophobic, Pi-Pi Stacking | LEU840, VAL916, PHE1047 |

| Nicotinamide N-Methyltransferase (NNMT) | 250 | 1.2 | Hydrogen Bond, Hydrophobic | TYR20, PHE192, GLY67 |

In Silico Modeling Workflow

A typical in silico workflow for investigating the interactions of a small molecule like this compound involves several sequential steps.

Experimental Protocols

This section provides detailed, albeit generalized, protocols for the key in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein (e.g., GSK-3β, PDB ID: 1Q3D) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.

-

Perform energy minimization of the protein structure using a suitable force field (e.g., CHARMm).

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool.

-

Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation:

-

Define the binding site on the target protein, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

Perform docking using software such as AutoDock Vina or Glide.

-

Generate a set of possible binding poses and rank them based on a scoring function that estimates the binding free energy.

-

-

Analysis:

-

Analyze the top-ranked poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).

-

Visualize the protein-ligand complex to understand the binding mode.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.

Protocol:

-

System Preparation:

-

Use the best-ranked pose from molecular docking as the starting structure for the protein-ligand complex.

-

Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Setup:

-

Apply a suitable force field for both the protein (e.g., AMBER) and the ligand (e.g., GAFF).

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant Number of particles, Volume, and Temperature) ensemble.

-

Equilibrate the system at the desired pressure (e.g., 1 atm) under NPT (constant Number of particles, Pressure, and Temperature) ensemble.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the protein-ligand complex (e.g., RMSD, RMSF).

-

Identify persistent intermolecular interactions throughout the simulation.

-

Calculate binding free energies using methods like MM/PBSA or MM/GBSA.

-

3D-Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models correlate the biological activity of a series of compounds with their 3D structural properties.

Protocol:

-

Dataset Preparation:

-

Compile a dataset of isonicotinamide analogues with known biological activities against a specific target.

-

Generate 3D structures for all compounds and perform energy minimization.

-

-

Molecular Alignment:

-

Align all molecules in the dataset to a common template structure. This is a critical step and can be done based on a common substructure or by docking to the target protein.

-

-

Descriptor Calculation:

-

Place the aligned molecules in a 3D grid.

-

Calculate steric and electrostatic interaction energies at each grid point using a probe atom. These energies serve as the independent variables (descriptors).

-

-

Model Building and Validation:

-

Use statistical methods like Partial Least Squares (PLS) to build a regression model correlating the calculated descriptors with the biological activities.

-

Validate the model using internal (cross-validation) and external (test set) validation methods to assess its predictive power.

-

ADMET Prediction

In silico ADMET prediction estimates the pharmacokinetic and toxicological properties of a compound.

Protocol:

-

Descriptor Calculation:

-

Calculate a wide range of molecular descriptors for this compound, including physicochemical properties (logP, molecular weight, polar surface area), topological indices, and quantum chemical descriptors.

-

-

Model Application:

-

Use pre-built predictive models (available in various software packages and online platforms) to predict ADMET properties. These models are typically based on QSAR or machine learning algorithms trained on large datasets of compounds with known experimental ADMET data.

-

-

Predicted Properties:

-

Absorption: Caco-2 permeability, human intestinal absorption (HIA).

-

Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

-

Metabolism: Cytochrome P450 (CYP) inhibition and substrate specificity.

-

Excretion: Renal clearance.

-

Toxicity: hERG inhibition, mutagenicity (Ames test), carcinogenicity.

-

Signaling Pathway Visualizations

Understanding the signaling pathways of potential targets is crucial for interpreting the functional consequences of ligand binding.

GSK-3β Signaling Pathway

VEGFR-2 Signaling Pathway

NNMT Metabolic Pathway

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound interactions. By employing a combination of molecular docking, molecular dynamics simulations, 3D-QSAR, and ADMET prediction, researchers can gain valuable insights into the potential biological activities and pharmacokinetic properties of this compound. The illustrative data and detailed protocols serve as a starting point for designing and executing robust computational studies. It is imperative that the predictions generated from these in silico models are subsequently validated through in vitro and in vivo experimental assays to confirm the biological relevance of the findings. As more experimental data for this compound becomes available, these models can be refined to enhance their predictive accuracy and further guide the drug discovery and development process.

Spectroscopic Analysis of N,N-Diisopropylisonicotinamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data expected for N,N-Diisopropylisonicotinamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific, publicly accessible experimental data for this compound, this document outlines the anticipated spectroscopic characteristics based on its chemical structure and provides generalized experimental protocols for acquiring such data. This guide is intended to serve as a foundational resource for researchers working with or synthesizing this molecule.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts

The following table summarizes the expected chemical shifts (δ) in parts per million (ppm) for the hydrogen and carbon nuclei in this compound. These predictions are based on the analysis of similar chemical structures and standard chemical shift ranges.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Pyridine C2-H, C6-H | 8.6 - 8.8 | 148 - 152 |

| Pyridine C3-H, C5-H | 7.2 - 7.4 | 120 - 124 |

| Pyridine C4 | - | 140 - 145 |

| C=O | - | 168 - 172 |

| N-CH | 3.5 - 4.0 (septet) | 46 - 52 |

| CH₃ | 1.2 - 1.5 (doublet) | 19 - 22 |

Table 2: Predicted Infrared (IR) Absorption Bands

The key vibrational modes for this compound are expected to produce characteristic absorption bands in the infrared spectrum.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C=O stretch (amide) | 1630 - 1680 | Strong |

| C=N, C=C stretch (aromatic ring) | 1400 - 1600 | Medium-Strong |

| C-N stretch | 1200 - 1350 | Medium |

Table 3: Predicted Mass Spectrometry (MS) Fragments

In an electron ionization mass spectrum, this compound (molar mass: 206.29 g/mol ) is expected to produce a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 191 | [M - CH₃]⁺ |

| 163 | [M - C₃H₇]⁺ |

| 106 | [C₅H₄NCO]⁺ |

| 78 | [C₅H₄N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 8-16 scans.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans will depend on sample concentration (may range from hundreds to thousands).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

-

Potassium bromide (KBr), if using the pellet method

Procedure (using Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Solvent for sample introduction (if required)

Procedure (using Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the ion source. This can be done via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical relationships in spectroscopic analysis and a general experimental workflow.

A Guide to the Thermal Stability and Degradation Profile of N,N-Diisopropylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life, formulation development, and storage conditions.[1][2] Understanding the thermal decomposition and degradation pathways of a molecule like N,N-Diisopropylisonicotinamide, a substituted amide of isonicotinic acid, is paramount for ensuring its safety and efficacy. This technical guide outlines the standard methodologies for evaluating the thermal stability and degradation profile of this compound.

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing the physicochemical properties of pharmaceutical compounds.[1] TGA provides quantitative information on mass changes as a function of temperature, indicating thermal stability and decomposition kinetics.[3][4][5] DSC measures the heat flow associated with thermal transitions, such as melting, crystallization, and glass transitions, providing insights into the physical and chemical changes occurring upon heating.[6][7][8]

Forced degradation studies are intentionally conducted to identify the likely degradation products of an API under stress conditions, including heat, light, humidity, acid/base hydrolysis, and oxidation.[9][10][11][12] This information is crucial for developing stability-indicating analytical methods and for understanding the potential degradation pathways.

Thermal Stability Analysis

The thermal stability of this compound can be thoroughly investigated using TGA and DSC.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a constant rate. A typical TGA experiment would reveal the onset temperature of decomposition and the percentage of mass loss at different stages.

Illustrative TGA Data for this compound

| Parameter | Illustrative Value | Description |

| Onset of Decomposition (Tonset) | 250 °C | The temperature at which significant mass loss begins. |

| Temperature at Max Decomposition Rate (Tmax) | 280 °C | The temperature at which the rate of mass loss is highest. |

| Mass Loss (Stage 1) | 45% at 250-300 °C | Corresponds to the initial decomposition of the molecule. |

| Mass Loss (Stage 2) | 30% at 300-400 °C | Represents further fragmentation of the initial degradation products. |

| Residual Mass at 600 °C | < 5% | The remaining inorganic residue after complete decomposition. |

Differential Scanning Calorimetry (DSC)

DSC is used to detect thermal events such as melting and decomposition. For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point, followed by exothermic or endothermic events related to its decomposition.

Illustrative DSC Data for this compound

| Parameter | Illustrative Value | Description |

| Melting Point (Tm) | 150 °C | The temperature at which the solid phase transitions to a liquid. |

| Enthalpy of Fusion (ΔHf) | 25 kJ/mol | The heat absorbed during the melting process. |

| Decomposition Onset (Td) | 260 °C | The temperature at which decomposition begins, often seen as an exothermic event. |

Degradation Profile

Forced degradation studies are essential to elucidate the degradation pathways and identify the potential degradation products of this compound.

Hypothetical Degradation Pathway

Based on the structure of this compound, which contains an amide linkage and a pyridine ring, the following degradation pathways can be hypothesized under various stress conditions:

-

Hydrolysis: Under acidic or basic conditions, the amide bond is susceptible to hydrolysis, which would yield isonicotinic acid and diisopropylamine.

-

Oxidation: The pyridine ring and the isopropyl groups could be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated species.

-

Thermal Decomposition: At elevated temperatures, cleavage of the isopropyl groups or the amide bond could occur, leading to the formation of various smaller molecules.[13]

The following DOT script visualizes a hypothetical degradation pathway for this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperatures of maximum decomposition rates from the TGA and its first derivative (DTG) curves.[4]

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.[6]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from 25 °C to a temperature above its expected decomposition point (e.g., 350 °C) at a constant heating rate of 10 °C/min.

-

Atmosphere: Inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point, enthalpy of fusion, and the onset temperature of any decomposition events from the DSC thermogram.

Forced Degradation Study Protocol

-

Acid and Base Hydrolysis:

-

Dissolve this compound in a suitable solvent and treat with 0.1 M HCl and 0.1 M NaOH, respectively.

-

Heat the solutions at a controlled temperature (e.g., 60 °C) for a specified period.

-

Neutralize the samples and analyze by a stability-indicating HPLC method to identify and quantify degradation products.[9][11]

-

-

Oxidative Degradation:

-

Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature or slightly elevated temperature for a defined time.

-

Analyze the sample by HPLC.[9]

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat in a calibrated oven (e.g., 105 °C) for a specified duration.[9]

-

Dissolve the stressed sample and analyze by HPLC.

-

The following DOT script illustrates a general workflow for thermal analysis.

References

- 1. linseis.com [linseis.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. caprysses.fr [caprysses.fr]

Methodological & Application

Synthesis of N,N-Diisopropylisonicotinamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory synthesis of N,N-Diisopropylisonicotinamide, a tertiary amide derivative of isonicotinic acid. Two common and effective synthetic routes are presented: the activation of isonicotinic acid using thionyl chloride and an amide coupling reaction facilitated by a coupling agent. These methods are widely applicable in medicinal chemistry and drug discovery for the creation of amide libraries and exploration of structure-activity relationships.

Physicochemical Data

The following tables summarize the key physicochemical properties of the target compound, reactants, and essential reagents.

Table 1: Physicochemical Properties of this compound and Starting Materials

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 77924-05-1 | C₁₂H₁₈N₂O | 206.29[1] | Data not available | Data not available |

| Isonicotinic Acid | 55-22-1 | C₆H₅NO₂ | 123.11 | 310-315 | 260 (at 15 mmHg) |

| Diisopropylamine | 108-18-9 | C₆H₁₅N | 101.19 | -61 | 84 |

Table 2: Physicochemical Properties of Key Reagents and Solvents

| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| Thionyl Chloride | 7719-09-7 | SOCl₂ | 118.97 | 1.631 | 75.6 |

| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 | 0.726 | 89.5 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | 0.944 | 153 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | 1.33 | 39.6 |

| 1-Propylphosphonic Anhydride (T3P®) | 68957-94-8 | C₉H₂₁O₆P₃ | 318.18 | ~1.2 (as solution) | Decomposes |

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Protocol 1: Synthesis via Acyl Chloride Formation using Thionyl Chloride

This protocol involves the conversion of isonicotinic acid to its more reactive acyl chloride derivative using thionyl chloride, followed by amidation with diisopropylamine. This is a robust and high-yielding method.

Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Diisopropylamine

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acyl Chloride Formation:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isonicotinic acid (1.0 eq).

-

Suspend the isonicotinic acid in anhydrous DCM (approx. 10 mL per gram of acid).

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature with stirring.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 40 °C) for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting material.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude isonicotinoyl chloride can be used directly in the next step.

-

-

Amidation:

-

Dissolve the crude isonicotinoyl chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve diisopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the amine solution in an ice bath.

-

Slowly add the solution of isonicotinoyl chloride to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Protocol 2: Direct Amide Coupling using a Coupling Agent

This protocol describes a one-pot synthesis using an amide coupling agent, which avoids the isolation of the acyl chloride intermediate. 1-Propylphosphonic anhydride (T3P®) is a common and effective coupling agent.

Materials:

-

Isonicotinic acid

-

Diisopropylamine

-

1-Propylphosphonic anhydride (T3P®) solution (e.g., 50% in ethyl acetate or DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere, add isonicotinic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM.

-

Add diisopropylamine (1.1 eq) and a suitable base such as triethylamine (2.0-3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

-

Coupling Reaction:

-

Slowly add the coupling agent, such as 1-propylphosphonic anhydride (T3P®) solution (1.5 eq), to the cooled reaction mixture with stirring.

-

Allow the reaction to slowly warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-